molecular formula C18H13N3O4S2 B11596919 2-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

2-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11596919
M. Wt: 399.4 g/mol
InChI Key: IIGNGELQWBLYNY-DHDCSXOGSA-N
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Description

2-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features a combination of methoxy, thiophene, triazolo, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves multiple steps. One common approach is the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic conditions. The reaction typically involves the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

2-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The triazolo and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE apart is its unique combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H13N3O4S2

Molecular Weight

399.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(6-oxo-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C18H13N3O4S2/c1-10(22)25-12-6-5-11(8-13(12)24-2)9-15-17(23)21-18(27-15)19-16(20-21)14-4-3-7-26-14/h3-9H,1-2H3/b15-9-

InChI Key

IIGNGELQWBLYNY-DHDCSXOGSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Origin of Product

United States

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